molecular formula C13H19N3O B6601376 4-Acetamido-1-(6-methyl-2-pyridyl)piperidine CAS No. 77145-54-1

4-Acetamido-1-(6-methyl-2-pyridyl)piperidine

Cat. No. B6601376
CAS RN: 77145-54-1
M. Wt: 233.31 g/mol
InChI Key: PMTGTBYLXXKGLO-UHFFFAOYSA-N
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Description

4-Acetamido-1-(6-methyl-2-pyridyl)piperidine, also known as 4-AAP, is a versatile, synthetic organic compound. It is a piperidine derivative, which is a cyclic amine that is widely used in the synthesis of other compounds. 4-AAP has been used in a variety of scientific research applications and has numerous biochemical and physiological effects. In

Scientific Research Applications

4-Acetamido-1-(6-methyl-2-pyridyl)piperidine has been used for a variety of scientific research applications. It has been used as a model compound in the study of drug metabolism and pharmacokinetics. It has also been used to study enzyme-catalyzed reactions, such as the hydrolysis of amides, as well as the synthesis of peptides and proteins. 4-Acetamido-1-(6-methyl-2-pyridyl)piperidine has also been used in the study of the structure-activity relationship of drugs and in the development of new drugs.

Mechanism of Action

The mechanism of action of 4-Acetamido-1-(6-methyl-2-pyridyl)piperidine is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. It is also thought to have an effect on the central nervous system and to modulate the release of certain neurotransmitters.
Biochemical and Physiological Effects
4-Acetamido-1-(6-methyl-2-pyridyl)piperidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine in the brain. This can lead to increased memory and learning, as well as improved attention and focus. It has also been shown to have an effect on the central nervous system, resulting in increased levels of dopamine and serotonin.

Advantages and Limitations for Lab Experiments

The use of 4-Acetamido-1-(6-methyl-2-pyridyl)piperidine in lab experiments has several advantages. It is a relatively inexpensive compound, and is readily available from chemical suppliers. It is also a versatile compound, and can be used in a variety of scientific research applications. However, there are some limitations to using 4-Acetamido-1-(6-methyl-2-pyridyl)piperidine in lab experiments. It is a relatively unstable compound, and can degrade over time. Additionally, its mechanism of action is not yet fully understood, and further research is needed to gain a better understanding of its effects.

Future Directions

There are a number of potential future directions for 4-Acetamido-1-(6-methyl-2-pyridyl)piperidine research. One possible direction is to further explore its mechanism of action and its effects on the central nervous system. Additionally, further research could be done to explore its potential therapeutic applications, such as in the treatment of cognitive disorders and neurodegenerative diseases. Finally, further research could be done to develop new methods of synthesis and to improve its stability for use in lab experiments.

properties

IUPAC Name

N-[1-(6-methylpyridin-2-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-10-4-3-5-13(14-10)16-8-6-12(7-9-16)15-11(2)17/h3-5,12H,6-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTGTBYLXXKGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2CCC(CC2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301223367
Record name N-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamido-1-(6-methyl-2-pyridyl)piperidine

CAS RN

77145-54-1
Record name N-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77145-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.042 mole of 2-chloro-6-methylpyridine, 0.056 mole of anhydrous potassium carbonate and 0.052 mole of 4-acetamidopyridine in 75 ml of sulfolane are heated to 150° C. with stirring for 24 hours, then the sulfolane is concentrated up to 1.5 of its volume, the mixture is poured into 100 ml of water and extraction is effected four times with 150 ml of diethyl ether. The organic phase is washed with water, it is dried over anhydrous sodium sulfate, concentrated to dryness and the residue is crystallised in 40 m of ethyl acetate. Thus, the 4-acetamido-1-(6-methyl-2-pyridyl)piperidine is obtained; m.p. 145° to 147° C.
Quantity
0.042 mol
Type
reactant
Reaction Step One
Quantity
0.056 mol
Type
reactant
Reaction Step One
Quantity
0.052 mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

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